4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid is an organic compound characterized by its unique chemical structure. This compound contains a chloro-substituted benzene ring, an amido group, and a methanethioyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a benzoic acid derivative, followed by the introduction of the amido and methanethioyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Commonly involves replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-sulfamoylbenzoic acid: Shares a similar chloro-substituted benzene ring but differs in the functional groups attached.
4-chloro-2-(3-methylbutanamido)benzoic acid: Similar in structure but with variations in the positioning and type of substituents.
Uniqueness
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H15ClN2O3S |
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Molecular Weight |
314.79 g/mol |
IUPAC Name |
4-chloro-3-(3-methylbutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H15ClN2O3S/c1-7(2)5-11(17)16-13(20)15-10-6-8(12(18)19)3-4-9(10)14/h3-4,6-7H,5H2,1-2H3,(H,18,19)(H2,15,16,17,20) |
InChI Key |
UGSGQROMTBIHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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